molecular formula C9H19N2O2Si B14501730 CID 78065210

CID 78065210

Cat. No.: B14501730
M. Wt: 215.34 g/mol
InChI Key: JHPSQVRLBHBDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Analytical techniques such as LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) and GC-MS (gas chromatography-mass spectrometry) are commonly employed to characterize such compounds, as demonstrated in studies involving structurally related molecules .

Properties

Molecular Formula

C9H19N2O2Si

Molecular Weight

215.34 g/mol

InChI

InChI=1S/C9H19N2O2Si/c1-14(10-2-6-12-7-3-10)11-4-8-13-9-5-11/h2-9H2,1H3

InChI Key

JHPSQVRLBHBDSN-UHFFFAOYSA-N

Canonical SMILES

C[Si](N1CCOCC1)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

CID 78065210 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065210 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065210 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular functions and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs that influence their bioactivity and analytical profiles. Below is a comparative analysis based on available

Table 1: Comparison of CID 78065210 with Structurally Related Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C₃₄H₅₀O₈ C₃₅H₅₂O₈
Molecular Weight Not reported 598.76 g/mol 612.79 g/mol
Structural Features Assumed polyketide backbone Macrocyclic lactone, hydroxyl groups Methylated side chain, macrocyclic lactone
Analytical Methods LC-ESI-MS, GC-MS LC-MS/MS, NMR LC-MS/MS, NMR
Bioactivity Not reported Cytotoxic, antifungal Modified cytotoxicity

Key Findings:

Structural Differentiation: Methylation (e.g., 30-methyl-oscillatoxin D) alters hydrophobicity and bioactivity compared to non-methylated analogs, as seen in CID 185389 vs. CID 101283546 .

Analytical Challenges: Similar compounds require advanced techniques like tandem mass spectrometry (MS/MS) for differentiation, as shown in studies on isomeric saponins (e.g., ginsenosides) .

Bioactivity Trends : Functional groups (e.g., hydroxyl or methyl moieties) correlate with cytotoxicity or metabolic stability, a pattern observed in betulin-derived inhibitors (CID 72326, CID 64971) .

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